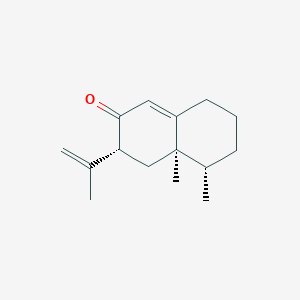
Eremophyla-9,11-dien-8-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Eremophyla-9,11-dien-8-one is a complex organic compound with a unique structure. It belongs to the class of hexahydronaphthalenes, which are known for their diverse chemical properties and applications. This compound is characterized by its multiple chiral centers and a prop-1-en-2-yl group attached to the naphthalene ring system.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Eremophyla-9,11-dien-8-one typically involves several steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by the introduction of the prop-1-en-2-yl group through a series of substitution reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of high-pressure reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
Eremophyla-9,11-dien-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The prop-1-en-2-yl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve the desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce more saturated hydrocarbons.
科学的研究の応用
Pharmacological Applications
1. Anti-inflammatory Properties
Research indicates that compounds from the Eremophila genus, including Eremophyla-9,11-dien-8-one, exhibit notable anti-inflammatory effects. A study on various Eremophila species highlighted their traditional use in Aboriginal medicine for treating inflammatory conditions. The phytochemical analysis revealed that these plants contain secondary metabolites that can modulate inflammatory pathways, making them potential candidates for developing anti-inflammatory drugs .
2. Antimicrobial Activity
This compound has shown promising antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of microbial cell membranes, leading to cell lysis . This antimicrobial activity supports its potential use in formulating natural preservatives and therapeutic agents.
3. Aromatherapy and Sleep Improvement
Recent studies have explored the role of agarwood-derived compounds, including this compound, in aromatherapy. Network pharmacology analyses suggest that these compounds can influence neurotransmitter pathways associated with sleep regulation. The findings indicate that inhalation of agarwood extracts can enhance sleep quality by modulating serotonin and GABA levels . This application opens avenues for developing natural sleep aids.
Case Studies
作用機序
The mechanism by which Eremophyla-9,11-dien-8-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to the observed effects.
類似化合物との比較
Similar Compounds
(2R,3R,4aR,5S,8aS)-2-Hydroxy-4a,5-dimethyl-3-(prop-1-en-2-yl)octahydronaphthalen-1(2H)-one: This compound shares a similar core structure but differs in the presence of a hydroxy group and additional hydrogenation.
(2R,3R,4aR,5S,8aS)-2-Hydroxy-4a,5-dimethyl-3-(prop-1-en-2-yl)-2,3,4,4a,5,6-hexahydronaphthalen-1(8aH)-one: Another closely related compound with slight variations in hydrogenation and functional groups.
Uniqueness
The uniqueness of Eremophyla-9,11-dien-8-one lies in its specific stereochemistry and the presence of the prop-1-en-2-yl group
特性
CAS番号 |
13902-42-6 |
|---|---|
分子式 |
C15H22O |
分子量 |
218.33 g/mol |
IUPAC名 |
(3R,4aR,5S)-4a,5-dimethyl-3-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one |
InChI |
InChI=1S/C15H22O/c1-10(2)13-9-15(4)11(3)6-5-7-12(15)8-14(13)16/h8,11,13H,1,5-7,9H2,2-4H3/t11-,13+,15+/m0/s1 |
InChIキー |
DIZRSLUNVNGBPA-NJZAAPMLSA-N |
SMILES |
CC1CCCC2=CC(=O)C(CC12C)C(=C)C |
異性体SMILES |
C[C@H]1CCCC2=CC(=O)[C@H](C[C@]12C)C(=C)C |
正規SMILES |
CC1CCCC2=CC(=O)C(CC12C)C(=C)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















